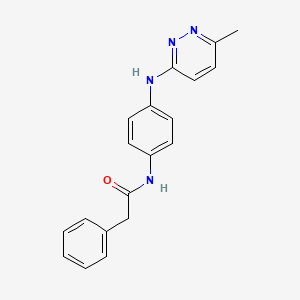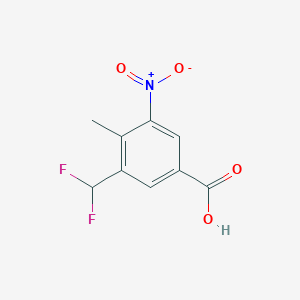
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PCPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but studies have shown that it works by inhibiting certain enzymes and signaling pathways in the body. Specifically, this compound has been found to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in laboratory experiments is its unique biochemical and physiological effects. This makes it an attractive candidate for various studies, particularly those related to cancer and inflammation. However, there are also some limitations to using this compound. For example, it can be difficult and expensive to synthesize, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new cancer therapies based on the anti-tumor properties of this compound. Another potential direction is the use of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions that result in the formation of the final product. The starting materials for this synthesis are piperidine, quinazoline-2,4-dione, and phenylcyclopropanecarbonyl chloride. These compounds are mixed together in the presence of a catalyst, such as triethylamine, and heated to a specific temperature. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure this compound.
Scientific Research Applications
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-tumor properties, this compound has also been found to have anti-inflammatory effects. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-18-8-4-5-9-19(18)24-22(29)26(20)17-10-14-25(15-11-17)21(28)23(12-13-23)16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCNHMNHFVUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2444492.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2444496.png)
![2-Chloro-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide](/img/structure/B2444498.png)
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2444499.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2444508.png)